Ethyl propenyl ether

Descripción general

Descripción

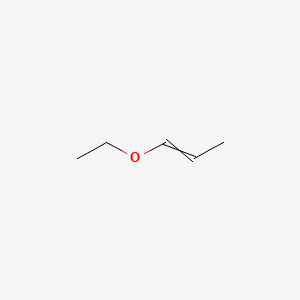

Ethyl propenyl ether (CAS 928-55-2), also known as 1-ethoxypropene, is an organic compound with the molecular formula C₅H₁₀O and a molecular weight of 86.13 g/mol . It is a colorless, flammable liquid with a sweet, ether-like odor and a boiling point of 69–71°C . Structurally, it consists of an ethyl group (C₂H₅) bonded via an oxygen atom to a propenyl group (CH₂=CHCH₃). Its reactivity stems from the electron-rich vinyl ether moiety, making it a versatile intermediate in organic synthesis, particularly in polymerization, hydroacylation, and photochemical reactions .

Key industrial applications include:

Actividad Biológica

Ethyl propenyl ether (EPE), also known as 1-ethoxypropene, is a chemical compound with the molecular formula and a CAS number of 928-55-2. This compound has gained attention in various fields, particularly for its biological activities and applications in industrial processes. This article explores the biological activity of this compound, focusing on its effects, mechanisms, and relevant research findings.

- Molecular Weight : 86.13 g/mol

- Boiling Point : 69–71 °C

- Density : 0.778 g/cm³

- Flash Point : 20 °C

- Refractive Index : 1.398

Biological Activity

This compound exhibits several biological activities that are significant for both industrial applications and potential health impacts:

1. Toxicological Profile

EPE is classified as a hazardous material due to its flammability and potential health effects upon exposure. The compound may cause:

- Irritation : It can irritate the eyes, skin, and respiratory system.

- Central Nervous System Effects : Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, and nausea .

The LD50 values for EPE indicate moderate toxicity:

2. Environmental Impact

EPE has been studied for its role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA) through ozonolysis reactions. Research indicates that EPE can undergo ozonolysis to produce alkyl formates and contribute to SOA formation, which has implications for air quality and climate change .

Case Studies

- Ozonolysis of this compound

-

Industrial Applications

- EPE is utilized as a reactive solvent in the synthesis of polymers and specialty coatings. Its unique properties make it valuable in various sectors such as automotive and healthcare . The rising demand for lightweight materials has further increased interest in EPE's applications in advanced material development.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O |

| Boiling Point | 69–71 °C |

| Density | 0.778 g/cm³ |

| Flash Point | 20 °C |

| LD50 Oral | 4660 µL/kg (rat) |

| LD50 Dermal | 3970 µL/kg (rabbit) |

Aplicaciones Científicas De Investigación

Chemical Synthesis

EPE is primarily used as an intermediate in the synthesis of various organic compounds. Its double bond and ether functionality make it a useful building block in organic chemistry.

Key Applications:

- Ozonolysis Reactions : EPE undergoes ozonolysis to produce secondary organic aerosols (SOA) and oligomers, which are significant in atmospheric chemistry. Studies indicate that EPE yields alkyl formates and Criegee intermediates during ozonolysis, contributing to SOA formation with yields ranging from 2% to 4% .

| Reaction Type | Main Products | Yields |

|---|---|---|

| Ozonolysis | Alkyl formate, Criegee intermediates | 60% - 80% for alkyl formates, 2% - 4% for SOA |

Environmental Science

EPE's role in atmospheric chemistry is crucial due to its involvement in the formation of secondary organic aerosols (SOAs). These aerosols can affect climate and air quality.

Case Study: Ozonolysis of EPE

- In a controlled environment, the ozonolysis of EPE was studied using FTIR spectroscopy to analyze the gas phase reaction products. The formation of SOA was monitored, revealing that EPE decomposes into various products including carbonyl oxides and primary carbonyl compounds .

Material Science

EPE is also explored for its potential applications in the development of new materials, particularly polymers.

Potential Applications:

- Polymerization : EPE can be polymerized to produce materials with desirable properties for coatings and adhesives.

- Reactive Polymers : The unique structure of EPE allows it to be incorporated into reactive polymer systems, enhancing their performance and functionality.

Safety Considerations

While EPE has numerous applications, it is essential to consider safety measures due to its highly flammable nature. Proper handling protocols must be established to mitigate risks associated with its use.

| Hazard Identification | Description |

|---|---|

| Flammability | Highly flammable liquid and vapor |

| Health Risks | May cause drowsiness or dizziness |

Análisis De Reacciones Químicas

Reaction with OH Radicals

Ethyl propenyl ether undergoes H-atom abstraction when reacting with hydroxyl radicals (OH), a critical atmospheric degradation pathway. Key findings include:

-

Primary products : Ethyl formate, ethyl propionate, and propionic acid .

-

Mechanism : Theoretical calculations (M05-2X/aug-cc-pVTZ) show preferential H-abstraction from the methylene group adjacent to the ether oxygen due to lower activation energy .

Atmospheric implications : The compound’s atmospheric lifetime is ≈1 day, indicating moderate persistence .

Ozonolysis

Ozonolysis of this compound generates stabilized Criegee intermediates (CIs) and secondary organic aerosols (SOA):

| Parameter | Value/Outcome | Source |

|---|---|---|

| CI yield | 60–80% (alkyl-substituted CIs) | |

| Major gas-phase product | Ethyl formate (ROC(O)H) | |

| SOA yield | 2–4% | |

| Oligomer formation | Peroxidic oligomers detected via ESI-MS |

Mechanistic pathway :

-

Ozone addition to the double bond forms a primary ozonide.

-

Stabilized CIs participate in oligomerization or react with atmospheric nucleophiles .

Acidic Cleavage

Ether cleavage under acidic conditions proceeds via nucleophilic substitution (Sₙ1/Sₙ2) or elimination (E1), depending on structure:

| Condition | Mechanism | Products | Reference |

|---|---|---|---|

| HBr/HI, primary alkyl group | Sₙ2 | Alcohol + alkyl halide | |

| Tertiary/allylic groups | Sₙ1/E1 | Carbocation intermediates + alkenes |

For this compound, the allylic position stabilizes carbocations, favoring Sₙ1/E1 pathways. Competitive alkene formation is observed under strong acidic conditions .

Addition Reactions

The propenyl group participates in electrophilic additions:

-

Hydrohalogenation : Forms haloethers (e.g., CH₃CHBr-O-C₂H₅).

-

Epoxidation : Reaction with peracids yields epoxides, though this pathway is less studied for this compound.

Polymerization

This compound acts as a monomer in cationic polymerization:

-

Catalysts : BF₃, AlCl₃, or protonic acids.

-

Product : Poly(this compound), used in adhesives and coatings .

Thermal Decomposition

Pyrolysis at elevated temperatures (≥200°C) results in:

Q & A

Q. What are the established synthesis methods for ethyl propenyl ether, and how do reaction conditions influence isomer purity?

Basic Research Question

EPE can be synthesized via alcohol exchange reactions or radical-mediated cyclization. For example, cis/trans isomers of propenyl ethers are prepared by reacting propenyl ethyl ether with tert-butanol under acid catalysis, yielding mixtures with varying isomer ratios (e.g., ~4:1 cis/trans) . Radical cyclization strategies, such as the Ueno-Stork method, utilize bromine to couple alcohols with EPE, enabling stereochemical control . Key factors include temperature (e.g., reflux conditions), catalyst selection, and solvent polarity, which affect reaction rates and isomer distribution.

Q. What are the critical physical properties and safety considerations for handling this compound in laboratory settings?

Basic Research Question

EPE has a density of 0.8 g/cm³, boiling point of ~68°C, and flash point of -18.9°C, indicating high flammability . Safety protocols include using flame-resistant lab coats, working in fume hoods, and avoiding sparks or open flames. Storage requires inert atmospheres (e.g., nitrogen) and temperatures below 25°C to prevent peroxidation. Emergency measures for spills involve non-combustible absorbents and ventilation .

Q. How does the ozonolysis of this compound proceed, and what determines the branching ratios of product channels?

Advanced Research Question

Ozonolysis of EPE generates primary ozonides that decompose into ethyl formate and Criegee intermediates (CIs). Branching ratios favor the "ethyl formate + C2-CI" channel at 83±13%, attributed to the stability of the CI formed (R’=CH₃) . Competitive pathways depend on substituent effects: larger alkyl groups (e.g., EPE vs. ethyl vinyl ether) stabilize CIs, increasing carbonyl yields. FTIR and mass spectrometry are used to quantify products and validate ratios .

Q. What analytical techniques are effective for characterizing oligomers formed during EPE ozonolysis?

Advanced Research Question

Electrospray ionization mass spectrometry (ESI-MS) identifies oligomers with regular mass differences (Δm/z = 60 for EPE), corresponding to repeated C₃H₄O units. Fragmentation pathways (e.g., loss of m/z 60) confirm oligomer structures . Matrix-assisted laser desorption/ionization (MALDI) and collision-induced dissociation (CID) further resolve oligomer series, distinguishing between linear and cyclic forms. These methods reveal EPE-derived oligomers up to m/z 800 .

Q. How can contradictions in secondary organic aerosol (SOA) yield data from EPE ozonolysis under varying conditions be resolved?

Advanced Research Question

SOA yields may increase or decrease with OH scavengers (e.g., cyclohexane) depending on competing radical pathways. For EPE, scavengers suppress OH-driven fragmentation, enhancing oligomerization and SOA mass. However, conflicting results in other enol ethers (e.g., alkyl vinyl ethers) require mechanistic studies using controlled radical traps and isotopic labeling to isolate scavenger effects . Statistical modeling (e.g., ANOVA) helps quantify variability across replicate experiments.

Q. What role does this compound play in polymer chemistry, particularly in crosslinked materials?

Advanced Research Question

EPE’s propenyl group enables its use as a reactive monomer in crosslinkers. For example, it is incorporated into poly(ethylene glycol) derivatives to enhance thermal stability in luminescent polymers. Copolymerization with acrylates (e.g., methyl methacrylate) involves radical initiation, with kinetics monitored via NMR or GPC to assess crosslink density . Applications include optoelectronic materials and coatings requiring tunable rigidity.

Q. How do solvent choices impact the reactivity and stability of this compound in synthetic workflows?

Basic Research Question

EPE is soluble in ethanol, ethyl acetate, and ethers but immiscible with water. Polar aprotic solvents (e.g., THF) stabilize transition states in nucleophilic substitutions, while nonpolar solvents (e.g., hexane) favor radical reactions. Stability tests under varying pH and humidity reveal degradation via hydrolysis, necessitating anhydrous conditions for long-term storage .

Q. What computational methods are suitable for modeling EPE reaction pathways and intermediate energetics?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ozonolysis transition states and CI stabilization energies. Molecular dynamics simulations predict oligomer growth patterns, aligning with experimental MS data . Software like Gaussian or ORCA integrates IR spectral predictions to validate intermediates observed in ozonolysis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl propenyl ether belongs to the enol ether family, characterized by an alkoxy group adjacent to a double bond. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₅H₁₀O | 86.13 | 69–71 | 0.778 | Ethyl group + propenyl ether (CH₂=CHCH₃-O-) |

| Ethyl Vinyl Ether | C₄H₈O | 72.11 | 36–38 | 0.755 | Ethyl group + vinyl ether (CH₂=CH-O-) |

| Propyl Vinyl Ether | C₅H₁₀O | 86.13 | 90–92 | 0.789 | Propyl group + vinyl ether (CH₂=CH-O-) |

| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | 88–90 | 0.960 | Cyclic enol ether with a six-membered ring |

Key Observations :

- This compound has a higher boiling point than ethyl vinyl ether due to its larger propenyl group .

- Cyclic enol ethers (e.g., 3,4-dihydro-2H-pyran) exhibit greater rigidity and polarity, affecting solubility and reactivity .

Reactivity and Chemical Behavior

2.2.1. Ozonolysis and Oligomer Formation

- This compound: Ozonolysis generates Criegee Intermediates (CI) with the formula C₂H₄O₂, leading to oligomers with repeating -CH(CH₃)-O-O- units. These oligomers contribute to secondary organic aerosol (SOA) formation with yields of 2–4% .

- Alkyl Vinyl Ethers (AVEs): Ozonolysis produces CI with CH₂O₂, forming oligomers with -CH₂-O-O- units. SOA yields are comparable (~2–4%) but structurally distinct .

2.2.2. Photochemical Reactivity

- This compound undergoes visible-light-catalyzed amidation with enol ethers, yielding functionalized products in moderate to good yields (e.g., 65–85%) .

- Ethyl Vinyl Ether : Exhibits similar reactivity but requires harsher conditions for polymerization due to its simpler structure .

2.2.3. Hydroacylation Catalysis

- This compound participates in rhodium-catalyzed hydroacylation, achieving 91% yield in acetone solvent .

- n-Propyl Vinyl Ether : Less efficient in analogous reactions due to steric hindrance from the longer alkyl chain .

Industrial and Market Comparison

Market Insights :

Propiedades

IUPAC Name |

1-ethoxyprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHOEHJVXXTEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870800 | |

| Record name | 1-Ethoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-55-2 | |

| Record name | Ethyl 1-propenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.